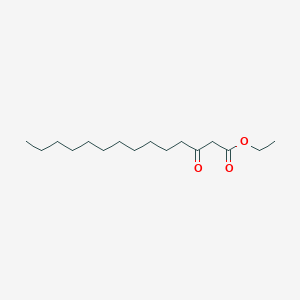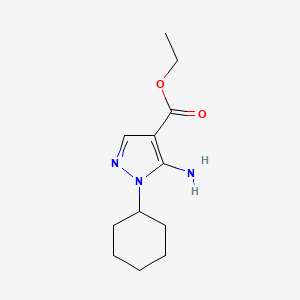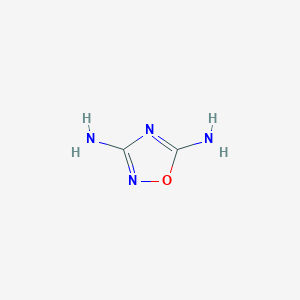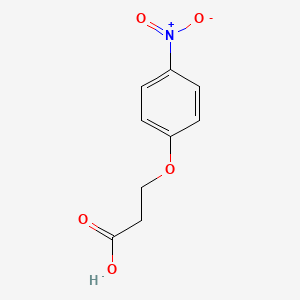
Methyl 4-benzyloxybenzoate
Vue d'ensemble
Description
Methyl 4-benzyloxybenzoate is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 g/mol . The compound is also known by other names such as 4-Benzyloxybenzoic acid methyl ester and methyl 4-phenylmethoxybenzoate .
Molecular Structure Analysis
The molecular structure of Methyl 4-benzyloxybenzoate consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C15H14O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 . Physical And Chemical Properties Analysis
Methyl 4-benzyloxybenzoate has several computed properties. It has a molecular weight of 242.27 g/mol, an XLogP3 of 3.8, and does not have any hydrogen bond donors. It has 3 hydrogen bond acceptors and 5 rotatable bonds . The compound has a topological polar surface area of 35.5 Ų .Applications De Recherche Scientifique
Agricultural Applications
- Polymeric and Solid Lipid Nanoparticles for Sustained Release of Carbendazim and Tebuconazole : Research has shown that solid lipid nanoparticles and polymeric nanocapsules can be used as carrier systems for agricultural fungicides, offering advantages like altered release profiles and reduced toxicity. These systems have demonstrated high association efficiency and modified release profiles for fungicides, potentially providing new options for fungal disease treatment in plants (Campos et al., 2015).
Pharmacological and Cosmetic Applications
- Metabolism of Parabens : Parabens, including derivatives of 4-benzyloxybenzoate, are widely used as preservatives in cosmetics and pharmaceuticals. Studies on the metabolism of parabens in human liver and plasma have revealed insights into their hydrolysis and glucuronidation, suggesting that these compounds do not accumulate significantly in human tissue (Abbas et al., 2010).
Environmental Implications
- Occurrence of Benzotriazoles in Aquatic Environments : Benzotriazoles, a class of compounds related to 4-benzyloxybenzoate, have been found in various rivers, indicating environmental exposure. This research helps in understanding the environmental impact of such compounds, which are used as corrosion inhibitors in numerous applications (Kiss & Fries, 2009).
Bio-based Production
- Production of Methylparaben in Escherichia coli : There's ongoing research in producing parabens like methyl 4-benzyloxybenzoate through bio-based methods using Escherichia coli. This approach is seen as a greener alternative to traditional chemical synthesis (Hagel et al., 2018).
Safety And Hazards
While specific safety and hazard information for Methyl 4-benzyloxybenzoate is not available in the searched resources, it’s generally advisable to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
methyl 4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLQTDQOTFCCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306003 | |
| Record name | Methyl 4-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-benzyloxybenzoate | |
CAS RN |
32122-11-5 | |
| Record name | 32122-11-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(benzyloxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


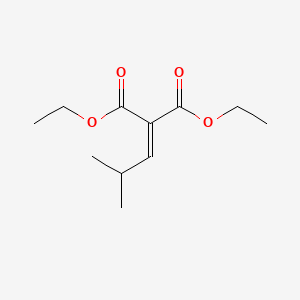
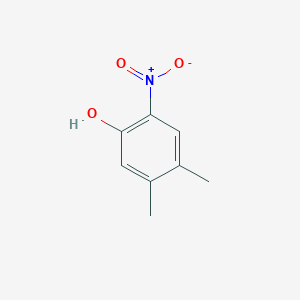
![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)
![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]benzenecarboxylic acid](/img/structure/B1296498.png)
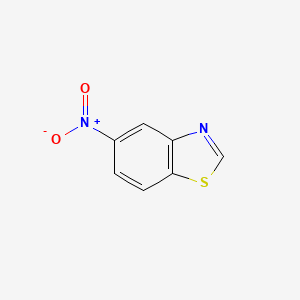
![4-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1296505.png)
